molecular formula C15H14BrNO B2846547 4-bromo-N-(4-ethylphenyl)benzamide CAS No. 313251-10-4

4-bromo-N-(4-ethylphenyl)benzamide

Cat. No.: B2846547
CAS No.: 313251-10-4
M. Wt: 304.187
InChI Key: XYOPJAVRQHHYCR-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-ethylphenyl)benzamide is an organic compound with the molecular formula C15H14BrNO and a molecular weight of 304.182 g/mol It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom and an ethyl group at specific positions

Preparation Methods

The synthesis of 4-bromo-N-(4-ethylphenyl)benzamide typically involves the reaction of 4-bromoaniline with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Bromo-N-(4-ethylphenyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4-Bromo-N-(4-ethylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. It may serve as a model compound for understanding the binding mechanisms of brominated aromatic compounds.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing. It may be used in the development of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-ethylphenyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the ethyl group on the benzamide moiety can influence the compound’s binding affinity to proteins and enzymes. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access and inhibiting enzyme activity .

Comparison with Similar Compounds

4-Bromo-N-(4-ethylphenyl)benzamide can be compared with other similar compounds, such as:

    4-Bromobenzamide: Lacks the ethyl group, which may result in different reactivity and binding properties.

    N-(4-Bromophenyl)benzamide: Similar structure but without the ethyl group, leading to variations in chemical and biological activities.

    4-Ethylbenzamide:

Properties

IUPAC Name

4-bromo-N-(4-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-2-11-3-9-14(10-4-11)17-15(18)12-5-7-13(16)8-6-12/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOPJAVRQHHYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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